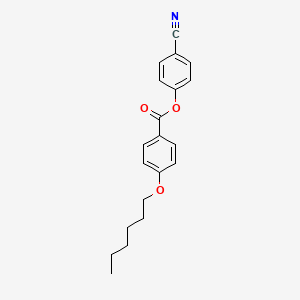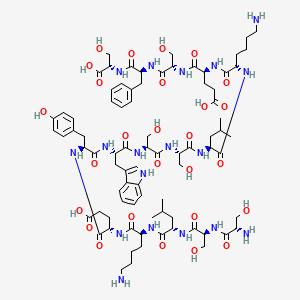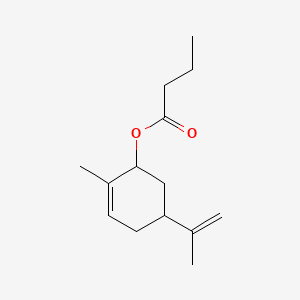![molecular formula C26H16 B1628981 2-Phenylbenzo[B]fluoranthene CAS No. 210487-01-7](/img/structure/B1628981.png)
2-Phenylbenzo[B]fluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylbenzo[B]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in the fields of synthetic organic chemistry and materials science. This compound is characterized by its complex structure, which includes a phenyl group attached to a benzo[B]fluoranthene core.
Métodos De Preparación
The synthesis of 2-Phenylbenzo[B]fluoranthene typically involves strategic bond disconnections and cyclization reactionsIndustrial production methods may involve the use of catalytic systems and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
2-Phenylbenzo[B]fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can introduce functional groups onto the aromatic rings. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nitrating agents for substitution
Aplicaciones Científicas De Investigación
2-Phenylbenzo[B]fluoranthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds and as a model compound for studying PAH behavior.
Biology: Research has explored its interactions with biological systems, including its potential effects on cellular processes and its role as a pollutant.
Medicine: Studies have investigated its potential as a therapeutic agent, particularly in the context of its photophysical properties.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism by which 2-Phenylbenzo[B]fluoranthene exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can induce oxidative stress and DNA damage, leading to cellular apoptosis. The compound’s photophysical properties are attributed to its ability to absorb and emit light, making it useful in optoelectronic applications .
Comparación Con Compuestos Similares
2-Phenylbenzo[B]fluoranthene can be compared with other similar PAHs, such as benzo[a]pyrene and benzo[k]fluoranthene. While these compounds share structural similarities, this compound is unique due to its specific arrangement of aromatic rings and the presence of a phenyl group.
Similar Compounds
- Benzo[a]pyrene
- Benzo[k]fluoranthene
- Benzo[e]pyrene
Propiedades
IUPAC Name |
12-phenylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-2-8-17(9-3-1)19-15-23-20-11-5-4-10-18(20)14-24-21-12-6-7-13-22(21)25(16-19)26(23)24/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFFOVPLXZINDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C4C(=CC5=CC=CC=C53)C6=CC=CC=C6C4=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610651 |
Source


|
| Record name | 2-Phenylbenzo[e]acephenanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210487-01-7 |
Source


|
| Record name | 2-Phenylbenzo[e]acephenanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium](/img/structure/B1628911.png)








